2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline
Overview
Description
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline, also known as BMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields, including neuroscience and cancer research.
Mechanism of Action
The mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In neuroscience, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to have various biochemical and physiological effects. In neuroscience, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been shown to increase acetylcholine levels in the brain, improve cognitive function, and have neuroprotective effects. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline in lab experiments is its potential applications in various research fields. Another advantage is its relatively low toxicity compared to other compounds used in research. However, one limitation is that the mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research involving 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline. In neuroscience, future research could focus on the potential use of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In cancer research, future research could focus on the development of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline-based therapies for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline and its potential applications in other research fields.
Scientific Research Applications
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to have potential applications in various research fields, including neuroscience and cancer research. In neuroscience, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to have anti-tumor activity and can induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-3-methylquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-15(19-14-5-3-2-4-13(14)18-11)9-20-12-6-7-16-17(8-12)22-10-21-16/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAHXJZARJRYDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1COC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Benzodioxol-5-yloxy)methyl]-3-methylquinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.